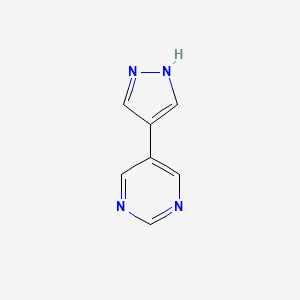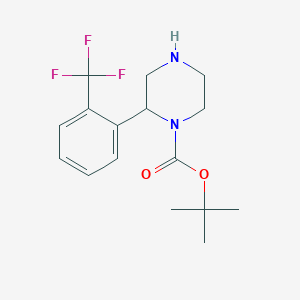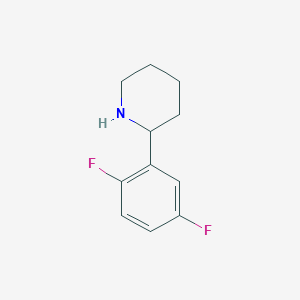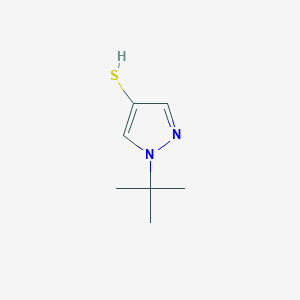![molecular formula C6H11NO4 B13594667 Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)
Methyl3-[(methoxycarbonyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-[(methoxycarbonyl)amino]propanoate is an organic compound with the molecular formula C6H11NO4 It is a derivative of propanoic acid and is characterized by the presence of a methoxycarbonyl group and an amino group attached to the propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl3-[(methoxycarbonyl)amino]propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopropanoic acid with methyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-aminopropanoic acid and methyl chloroformate.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-aminopropanoic acid is dissolved in a suitable solvent such as dichloromethane, and methyl chloroformate is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale production typically employs automated systems for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-[(methoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amino esters.
Aplicaciones Científicas De Investigación
Methyl3-[(methoxycarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl3-[(methoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-[(tert-butoxycarbonyl)amino]propanoate: Similar in structure but with a tert-butoxycarbonyl protecting group.
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate: Contains an additional methoxy group on the propyl chain.
Uniqueness
Methyl3-[(methoxycarbonyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxycarbonyl and amino groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
methyl 3-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C6H11NO4/c1-10-5(8)3-4-7-6(9)11-2/h3-4H2,1-2H3,(H,7,9) |
Clave InChI |
WBQDHKPEBCPIJF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)



![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)




![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)


